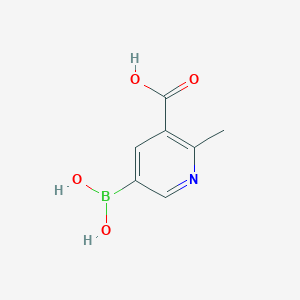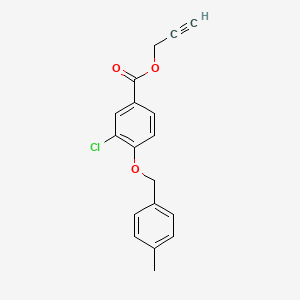![molecular formula C8H6ClIN2 B13024719 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[3,2-c]pyridine core, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by selective halogenation. The synthetic route can be summarized as follows:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, amines; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); performed in solvents like acetonitrile or dichloromethane.
Reduction: Palladium on carbon, lithium aluminum hydride (LiAlH4); performed in solvents like ethanol or tetrahydrofuran (THF).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3); performed in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors. The chlorine and iodine substituents can enhance binding affinity to molecular targets through halogen bonding and hydrophobic interactions . The compound can modulate signaling pathways by interacting with key proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine substituent, potentially altering its chemical properties and applications.
4-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents. This dual halogenation provides distinct reactivity patterns and enhances its utility in various chemical reactions and biological applications. The combination of these substituents can improve binding affinity and selectivity in drug design .
Propiedades
Fórmula molecular |
C8H6ClIN2 |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
4-chloro-3-iodo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-4-5(10)7-6(12)2-3-11-8(7)9/h2-4H,1H3 |
Clave InChI |
YGPVKPKXDFQGPH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CN=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


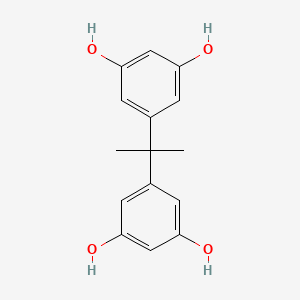


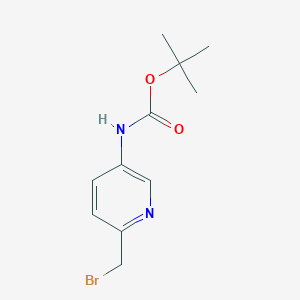
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
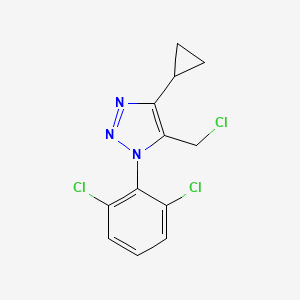
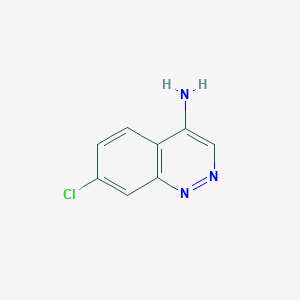
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
